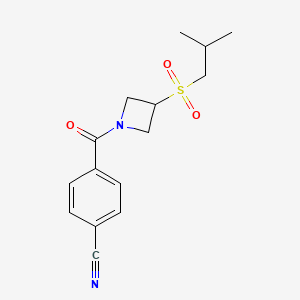

4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

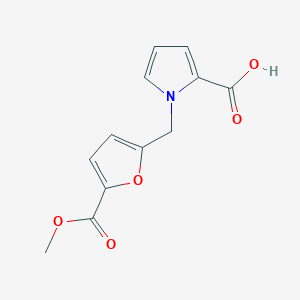

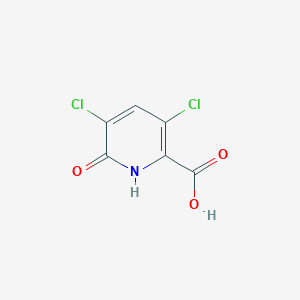

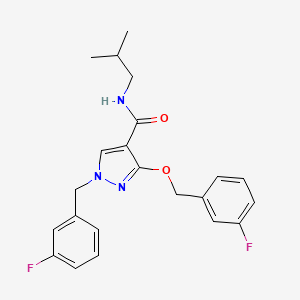

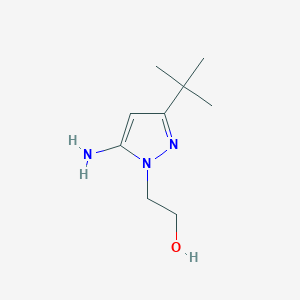

Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Wissenschaftliche Forschungsanwendungen

Biosynthesis and Antibiotics Research : Azetidines, such as 4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile, play a crucial role in the biosynthesis of nucleoside peptide antibiotics like polyoxins. These compounds are produced by certain Streptomyces species and act by inhibiting cell wall biosynthesis in fungi, showcasing a potential avenue for developing new antifungal agents (Isono, Funayama, & Suhadolnik, 1975).

Corrosion Inhibition : The structural analogs of benzonitriles have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies provide insights into how derivatives of this compound could be tailored to serve as effective corrosion inhibitors, highlighting the compound's utility beyond biological applications (Chaouiki et al., 2018).

Synthetic Chemistry : Azetidine and its derivatives are pivotal in synthetic organic chemistry, offering pathways to synthesize a wide range of functionalized molecules. Their ability to undergo reactions such as gold-catalyzed intermolecular oxidation of alkynes positions them as valuable tools for constructing complex molecular architectures, potentially including pharmaceuticals and materials science applications (Ye, He, & Zhang, 2011).

Ring-Expansion Reactions : The utility of azetidine rings in ring-expansion reactions has been explored, demonstrating the potential to create diverse structures from simple azetidine precursors. Such reactions can lead to the synthesis of functionalized azetidines and other cyclic compounds, underscoring the importance of azetidine derivatives in developing new synthetic methodologies (Suraj & Swamy, 2022).

Three-Component Reactions : Azetidines are involved in novel stereospecific three-component reactions that produce bioactive compounds, suggesting that derivatives of this compound could be used to synthesize pharmacologically relevant molecules (Stephens et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Azetidines have been the focus of recent advances in chemistry, with new synthesis methods, reactivity studies, and applications being reported . Future research may continue to explore the synthesis and reactivity of azetidines, as well as their potential applications in drug discovery, polymerization, and as chiral templates .

Eigenschaften

IUPAC Name |

4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-11(2)10-21(19,20)14-8-17(9-14)15(18)13-5-3-12(7-16)4-6-13/h3-6,11,14H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNVCAKBCAMWLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2764540.png)

![(Z)-4-((2-(4-ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)-2-methoxyphenyl acetate](/img/structure/B2764550.png)

![N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2764551.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-tosylacetamide](/img/structure/B2764553.png)

![3-(1-benzyl-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2764558.png)

![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2764562.png)